![molecular formula C9H7NO3 B144901 Methyl benzo[d]oxazole-4-carboxylate CAS No. 128156-54-7](/img/structure/B144901.png)
Methyl benzo[d]oxazole-4-carboxylate
Overview
Description
Methyl benzo[d]oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. It features a benzene ring fused to an oxazole ring, with a carboxylate group attached at the 4-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with diethyl oxalate, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl benzo[d]oxazole-4-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies show that derivatives exhibit significant antimicrobial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Anticancer Properties : Research indicates potential anticancer activities, making it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, contributing to its relevance in drug development.
Biological Research
The compound serves as an important tool in biological studies:
- Enzyme Inhibition Studies : It is used to study enzyme inhibitors and receptor modulators, providing insights into biochemical pathways and potential therapeutic targets.
- Biofilm Reduction : Research has shown that derivatives can effectively reduce biofilm formation, which is crucial in treating chronic infections .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Pharmaceutical Development : Its role as an intermediate in the synthesis of complex organic molecules makes it valuable for pharmaceutical manufacturing.
- Agrochemical Production : The compound also finds applications in developing agrochemicals, enhancing crop protection strategies.
Case Study 1: Antimicrobial Efficacy
A study conducted on various isoxazole derivatives demonstrated that this compound derivatives exhibited significant antimicrobial activity with low cytotoxic effects. The minimal inhibitory concentration (MIC) was determined using standard methods, confirming its potential as an antimicrobial agent .
Case Study 2: Enzyme Modulation
Research exploring enzyme inhibitors highlighted the compound's ability to bind selectively to target enzymes, modulating their activity. This property is being leveraged to develop new therapeutic agents aimed at various diseases.
Mechanism of Action
The mechanism of action of methyl benzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects such as reduced inflammation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar structure but lacks the carboxylate group.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Thiazole: Similar heterocyclic compound with sulfur instead of oxygen.
Uniqueness
Methyl benzo[d]oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylate group at the 4-position enhances its solubility and allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl benzo[d]oxazole-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by a benzo[d]oxazole ring with a carboxylate group. This specific substitution pattern influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as an enzyme inhibitor, modulating metabolic pathways that are crucial for cellular function. The compound has been shown to inhibit key enzymes associated with inflammation and cancer progression.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 16.7 μg/mL |
Staphylococcus aureus | 33.3 μg/mL |
Mycobacterium smegmatis | 66.7 μg/mL |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound in cellular models of Alzheimer's disease. The compound has been shown to:
- Reduce neurotoxicity : It significantly protects PC12 cells from β-amyloid-induced toxicity.
- Modulate signaling pathways : The compound promotes the phosphorylation of Akt and GSK-3β while inhibiting NF-κB expression, which is critical in neuronal survival .
The following table summarizes the protective effects observed in cell viability assays:
Concentration (μg/mL) | Cell Viability (%) | Significance (p-value) |
---|---|---|
1.25 | 85 | <0.001 |
2.5 | 90 | <0.001 |
5 | 95 | <0.001 |
These findings suggest that this compound could be a promising candidate for further development in neurodegenerative disease therapies .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This property is essential for managing chronic inflammatory conditions .
Case Studies
- Neuroprotection in Alzheimer’s Disease Models : In a study involving Aβ25-35-induced PC12 cells, this compound was shown to decrease apoptosis markers significantly and improve cell viability compared to untreated controls .
- Antimicrobial Efficacy : Another investigation reported that this compound demonstrated potent activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant pathogens .
Properties
IUPAC Name |
methyl 1,3-benzoxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHIHNFBMYROIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562226 | |
Record name | Methyl 1,3-benzoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128156-54-7 | |
Record name | Methyl 1,3-benzoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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